![molecular formula C10H13ClN4 B13208218 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chloro group at the 4-position and a pentan-3-yl group at the 1-position. Its structural features make it a valuable scaffold for the development of various therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and chlorination steps . The use of microwave-assisted synthesis has also been reported to enhance the efficiency and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as active nickel, and solvents like ethanol and ammonia water, can facilitate the synthesis process . Additionally, the process may include steps like refluxing, reduced pressure concentration, and pH adjustment to isolate the final product .
化学反应分析
Types of Reactions: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium osmate hydrate and sodium periodate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can introduce functional groups like aldehydes .
科学研究应用
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studying cellular pathways and molecular targets involved in diseases.
Pharmaceutical Industry: It is employed in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.
作用机制
The mechanism of action of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby interfering with signaling pathways involved in cell division and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
相似化合物的比较
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been studied for their therapeutic potential in various diseases.
Uniqueness: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development highlights its significance in medicinal chemistry .
属性
分子式 |
C10H13ClN4 |
|---|---|
分子量 |
224.69 g/mol |
IUPAC 名称 |
4-chloro-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-3-7(4-2)15-10-8(5-14-15)9(11)12-6-13-10/h5-7H,3-4H2,1-2H3 |
InChI 键 |
FNJBJVARAFGRKJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)N1C2=C(C=N1)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)

![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
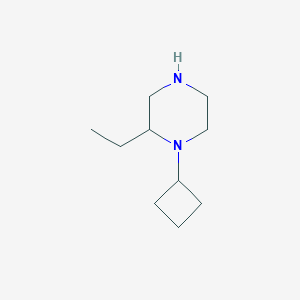
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13208150.png)
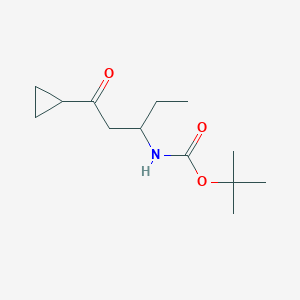
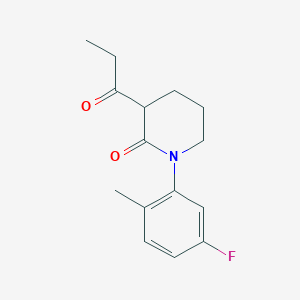
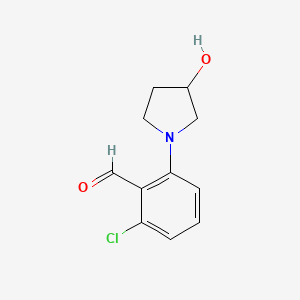
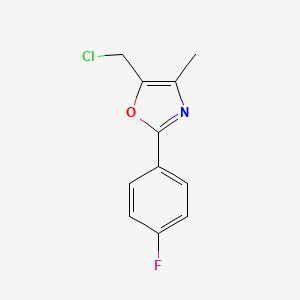
![4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)

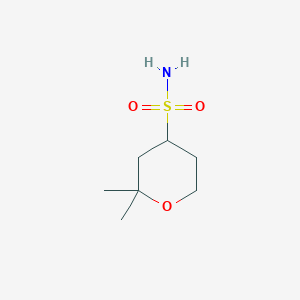

![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
